tert-Butyl 6-((methoxycarbonyl)methyl)pyridin-2-ylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular formula of tert-Butyl 6-((methoxycarbonyl)methyl)pyridin-2-ylcarbamate is C13H18N2O4 . Its molecular weight is 266.29 g/mol .Physical and Chemical Properties Analysis
This compound is a white crystalline powder. It is soluble in organic solvents. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol .Scientific Research Applications
Spin Interaction in Octahedral Zinc Complexes
Research on Schiff and Mannich bases, including compounds similar to tert-Butyl 6-((methoxycarbonyl)methyl)pyridin-2-ylcarbamate, has shown their role in forming zinc bis-phenolate complexes. These complexes have been characterized by X-ray diffraction and exhibit interesting electrochemical properties, such as reversible oxidation waves and radical species formation. These findings are significant for understanding the spin interactions and magnetic properties in octahedral zinc complexes (Orio et al., 2010).
Degradation Pathways in UV/H2O2 Processes
The UV/H2O2 process, used in the degradation of methyl tert-butyl ether, produces various intermediates including tert-butyl formate and methoxy compounds. This research provides insight into the organic degradation pathways and helps understand how tert-butyl and methoxy functional groups behave in environmental remediation processes (Stefan et al., 2000).
Synthesis and Application in Pharmaceutical Intermediates
The compound has been utilized in the synthesis of pharmaceutical intermediates, such as lymphocyte function-associated antigen 1 inhibitors. Its efficient synthesis via the Kulinkovich–Szymoniak cyclopropanation highlights its importance in the pharmaceutical industry (Li et al., 2012).
Catalysis in Methoxycarbonylation Reactions
Research involving palladium(II) complexes with mixed N^N^X tridentate ligands, including tert-butyl substituted ligands, demonstrates their use in methoxycarbonylation reactions. These reactions are significant in the production of esters and acids from alkenes, which have broad applications in industrial chemistry (Kumar & Darkwa, 2017).
Properties
IUPAC Name |
methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-6-9(14-10)8-11(16)18-4/h5-7H,8H2,1-4H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKMLJSTVFZKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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